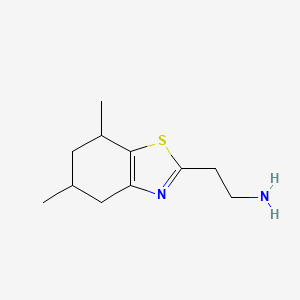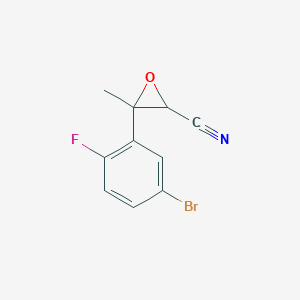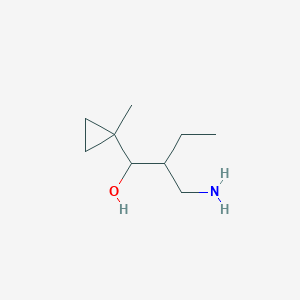![molecular formula C12H13NO3 B13202133 [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13202133.png)
[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol is a chemical compound that features a methanol group attached to an oxazole ring, which is further substituted with a 4-methoxyphenyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with an appropriate amine and a carboxylic acid derivative to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving steps such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocyclic compound.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 2-(4-methoxyphenyl)-4-methyl-1,3-oxazol-5-carboxylic acid.
Reduction: Formation of 2-(4-methoxyphenyl)-4-methyl-1,3-oxazolidine.
Substitution: Formation of derivatives with various substituents replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methoxyphenyl)-4-methyl-1,3-oxazole
- 2-(4-Methoxyphenyl)-4-methyl-1,3-oxazolidine
- 4-Methoxybenzyl alcohol
Uniqueness
[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol is unique due to the presence of both the oxazole ring and the methanol group, which confer distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds, making it a valuable target for research and development.
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
[2-(4-methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C12H13NO3/c1-8-11(7-14)16-12(13-8)9-3-5-10(15-2)6-4-9/h3-6,14H,7H2,1-2H3 |
InChI-Schlüssel |
QMNOBFPZRCXQNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


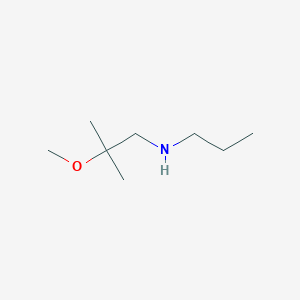
![(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13202069.png)

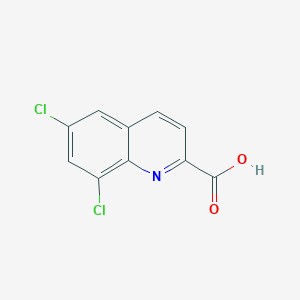
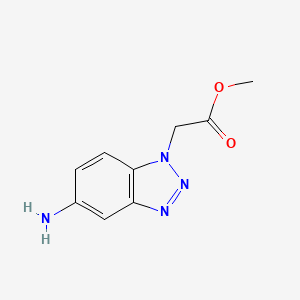

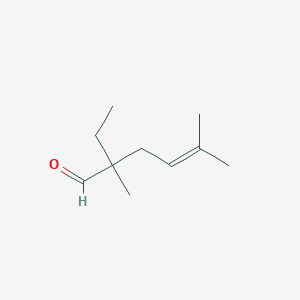
![2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202116.png)
![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
